N,N-Didesmethyl Diltiazem-d4 Hydrochloride
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Overview
Description
N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterated analog of N,N-Didesmethyl Diltiazem Hydrochloride. This compound is primarily used in scientific research and is known for its role as a calcium channel blocker. It is commonly utilized in medical, environmental, and industrial research due to its unique properties.
Mechanism of Action
Target of Action
N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterium-labeled analogue of N,N-Didesmethyl Diltiazem Hydrochloride As it is a metabolite of diltiazem , it is likely to share similar targets, which are primarily voltage-dependent L-type calcium channels.
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Biochemical Analysis
Biochemical Properties
N,N-Didesmethyl Diltiazem-d4 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of drug development and metabolic research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calcium channels, similar to its parent compound, Diltiazem. The nature of these interactions involves the inhibition of calcium influx into cells, which can affect various cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with calcium channels. By inhibiting these channels, the compound reduces calcium influx into cells, which in turn affects various downstream signaling pathways. This inhibition can lead to the modulation of enzyme activity and changes in gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that deuterated compounds, like this compound, tend to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can result in differences in the long-term effects on cellular function observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating calcium signaling pathways. At higher doses, it could potentially cause toxic or adverse effects due to excessive inhibition of calcium influx. Threshold effects and dose-dependent responses are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and clearance from the body. The deuterium labeling allows researchers to study the metabolic flux and changes in metabolite levels, providing insights into the compound’s pharmacokinetics and metabolic profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall pharmacological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Diltiazem-d4 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of N,N-Didesmethyl Diltiazem Hydrochloride. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
N,N-Didesmethyl Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced analogs. Substitution reactions can result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
N,N-Didesmethyl Diltiazem-d4 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Employed in studies involving calcium channel blockers to understand their effects on cellular processes.
Medicine: Utilized in research on hypertension and angina to develop new therapeutic agents.
Industry: Applied in the development of new materials and compounds with enhanced properties
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Diltiazem-d4 Hydrochloride: Another deuterated analog with similar properties and applications.
N,N-Didesmethyl Diltiazem Hydrochloride: The non-deuterated version of the compound, used in similar research applications
Uniqueness
N,N-Didesmethyl Diltiazem-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that may not be achievable with non-deuterated analogs .
Properties
IUPAC Name |
[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVHOBXBDWFNW-TYKXSTGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.